![molecular formula C30H42F6N4Sb- B13419127 antimony(5+);4-N,4-N-bis[4-(diethylamino)phenyl]-1-N,1-N-diethylbenzene-1,4-diamine;hexafluoride CAS No. 41494-34-2](/img/structure/B13419127.png)
antimony(5+);4-N,4-N-bis[4-(diethylamino)phenyl]-1-N,1-N-diethylbenzene-1,4-diamine;hexafluoride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tris[4-(diethylamino)phenyl]ammoniumyl hexafluoroantimonate(1-): is a complex organic compound known for its unique chemical properties and applications. This compound is often used in various scientific research fields due to its stability and reactivity. It is composed of a tris[4-(diethylamino)phenyl]ammonium cation and a hexafluoroantimonate anion.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Tris[4-(diethylamino)phenyl]ammoniumyl hexafluoroantimonate(1-) typically involves the reaction of tris[4-(diethylamino)phenyl]amine with hexafluoroantimonic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves:
- Dissolving tris[4-(diethylamino)phenyl]amine in a suitable solvent such as chloroform or dichloromethane.
- Adding hexafluoroantimonic acid dropwise to the solution while maintaining a low temperature.
- Stirring the reaction mixture for several hours to ensure complete reaction.
- Isolating the product by filtration and washing with a non-polar solvent to remove any impurities.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving automated systems for precise control of reaction conditions.
Análisis De Reacciones Químicas
Types of Reactions: Tris[4-(diethylamino)phenyl]ammoniumyl hexafluoroantimonate(1-) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.
Reduction: It can be reduced under specific conditions to yield reduced forms of the compound.
Substitution: The compound can participate in substitution reactions where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Various halogenating agents and nucleophiles are employed in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield tris[4-(diethylamino)phenyl]amine oxide, while reduction could produce tris[4-(diethylamino)phenyl]amine.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, Tris[4-(diethylamino)phenyl]ammoniumyl hexafluoroantimonate(1-) is used as an intermediate in the synthesis of photochromic dyes and as a hole-transporting material in organic light-emitting diodes (OLEDs) .
Biology and Medicine: The compound’s unique properties make it useful in biological research, particularly in the study of cellular processes and as a potential therapeutic agent.
Industry: In the industrial sector, it is employed in the production of advanced materials, including optoelectronic devices and nanostructured films .
Mecanismo De Acción
The mechanism of action of Tris[4-(diethylamino)phenyl]ammoniumyl hexafluoroantimonate(1-) involves its interaction with molecular targets through its functional groups. The compound can act as an electron donor or acceptor, facilitating various chemical reactions. Its molecular structure allows it to participate in charge transfer processes, making it valuable in optoelectronic applications .
Comparación Con Compuestos Similares
- Tris[4-(dimethylamino)phenyl]amine
- Tris[4-(methoxyphenyl)]amine
- Tris[4-(bromophenyl)]amine
Uniqueness: Tris[4-(diethylamino)phenyl]ammoniumyl hexafluoroantimonate(1-) is unique due to its specific combination of functional groups, which confer distinct electronic properties. This makes it particularly suitable for applications in optoelectronics and as a hole-transporting material .
Propiedades
Número CAS |
41494-34-2 |
|---|---|
Fórmula molecular |
C30H42F6N4Sb- |
Peso molecular |
694.4 g/mol |
Nombre IUPAC |
antimony(5+);4-N,4-N-bis[4-(diethylamino)phenyl]-1-N,1-N-diethylbenzene-1,4-diamine;hexafluoride |
InChI |
InChI=1S/C30H42N4.6FH.Sb/c1-7-31(8-2)25-13-19-28(20-14-25)34(29-21-15-26(16-22-29)32(9-3)10-4)30-23-17-27(18-24-30)33(11-5)12-6;;;;;;;/h13-24H,7-12H2,1-6H3;6*1H;/q;;;;;;;+5/p-6 |
Clave InChI |
SWHALQSKQOETJC-UHFFFAOYSA-H |
SMILES canónico |
CCN(CC)C1=CC=C(C=C1)N(C2=CC=C(C=C2)N(CC)CC)C3=CC=C(C=C3)N(CC)CC.[F-].[F-].[F-].[F-].[F-].[F-].[Sb+5] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Oxalic acid;4-(4-pyrimidin-2-ylpiperazin-1-yl)butyl 2-[1-[2-oxo-2-[4-(4-pyrimidin-2-ylpiperazin-1-yl)butoxy]ethyl]cyclopentyl]acetate](/img/structure/B13419056.png)
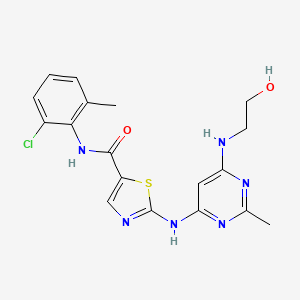
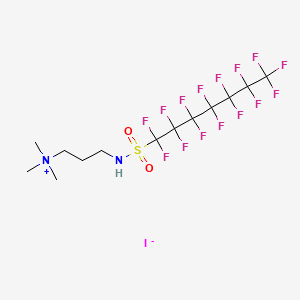
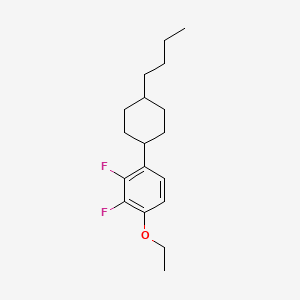

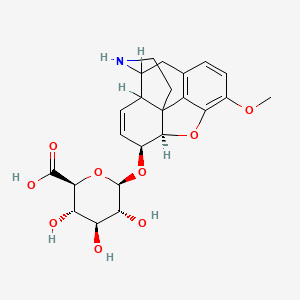
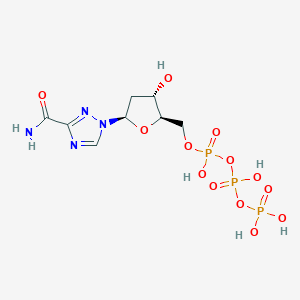
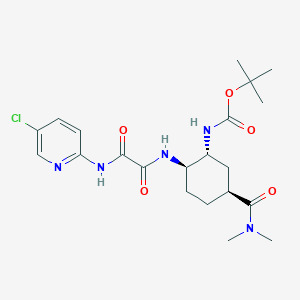
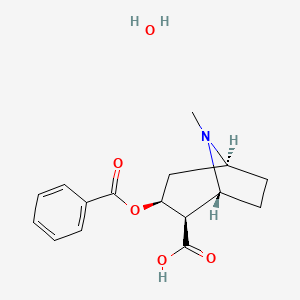


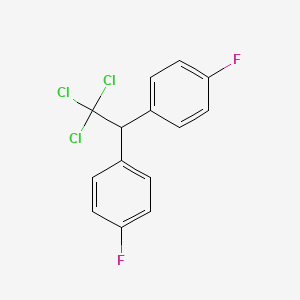
![(2S)-2-[[4-[(2-amino-4a-hydroxy-5-methyl-4-oxo-6,7,8,8a-tetrahydro-3H-pteridin-6-yl)methylamino]benzoyl]amino]pentanedioic acid](/img/structure/B13419147.png)
